3-(4-Chlorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one
Description
3-(4-Chlorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one is an organic compound that features a sulfanyl group attached to a chlorophenyl ring and a phenylphenyl group
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClOS/c22-19-10-12-20(13-11-19)24-15-14-21(23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYVJKWIKHCMSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one typically involves the reaction of 4-chlorothiophenol with 4-bromobiphenyl in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenyl rings may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)sulfanyl-1-(naphthalen-2-yl)propan-1-one
- 3-(4-Chlorophenyl)sulfanyl-1-(thiophen-2-yl)propan-1-one
- 3-(4-Chlorophenyl)sulfanyl-1-(3,4-dichlorophenyl)propan-1-one
Uniqueness
3-(4-Chlorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one is unique due to its specific combination of a chlorophenyl ring, a sulfanyl group, and a phenylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3-(4-Chlorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one, also known as CAS No. 882748-91-6, is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant studies.
Chemical Structure and Properties
The compound features a sulfanyl group attached to a chlorophenyl ring and a phenylphenyl group , which contributes to its unique chemical properties. The molecular formula is , and it exhibits characteristics typical of compounds with aromatic rings, which often influence their interaction with biological systems.
The biological activity of 3-(4-Chlorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound a candidate for therapeutic applications.
- Hydrophobic Binding : The phenyl rings may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s biological activity. This property is crucial for its potential use in drug design and development.
Antimicrobial Properties
Research indicates that compounds similar to 3-(4-Chlorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one exhibit significant antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. For instance, studies have demonstrated that derivatives of sulfanyl compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of 3-(4-Chlorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one:
- Antimicrobial Screening : A study assessed the antimicrobial efficacy of various sulfanyl compounds against pathogenic strains. The results indicated that the compound exhibited notable inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus.
- Anticancer Evaluation : In vitro studies involving human cancer cell lines showed that this compound could significantly reduce cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
- Mechanistic Studies : Further research focused on elucidating the mechanisms by which this compound exerts its effects. It was found to disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(4-Chlorophenyl)sulfanyl-1-(naphthalen-2-yl)propan-1-one | Structure | Antimicrobial, Anticancer |
| 3-(4-Chlorophenyl)sulfanyl-1-(thiophen-2-yl)propan-1-one | Structure | Antimicrobial |
| 3-(4-Chlorophenyl)sulfanyl-1-(3,4-dichlorophenyl)propan-1-one | Structure | Anticancer |
Q & A
Basic: What are the optimal synthetic routes for 3-(4-Chlorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one, and how can reaction intermediates be characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution or coupling reactions to introduce the sulfanyl and biphenyl moieties. Key steps may require inert atmospheres (e.g., nitrogen) and catalysts like palladium for cross-coupling. Reaction intermediates should be purified via column chromatography and characterized using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor progress. Final confirmation of intermediates can be achieved through nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) to verify molecular weights .
Basic: Which spectroscopic techniques are critical for confirming the structure of 3-(4-Chlorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one?
Methodological Answer:
Essential techniques include:
- ¹H and ¹³C NMR : To identify proton environments and carbon frameworks, particularly distinguishing aromatic (4-chlorophenyl, biphenyl) and ketone signals.
- Fourier-transform infrared (FT-IR) spectroscopy : To confirm the presence of the carbonyl (C=O) and sulfanyl (C-S) groups.
- High-resolution mass spectrometry (HRMS) : To validate the molecular formula.
For crystallographic confirmation, single-crystal X-ray diffraction (using tools like SHELX or ORTEP) is recommended, especially if polymorphism or stereochemical ambiguity arises .
Advanced: How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
Methodological Answer:
DFT calculations (e.g., using B3LYP hybrid functionals) can model:
- Electrostatic potential maps : To identify nucleophilic/electrophilic sites.
- Frontier molecular orbitals (HOMO-LUMO) : To predict reactivity in substitution or redox reactions.
- Thermochemical data : For bond dissociation energies and reaction feasibility.
The inclusion of exact exchange terms (e.g., Becke’s 1993 functional) improves accuracy for thermochemical properties like atomization energies . The Lee-Yang-Parr correlation functional further refines electron density predictions .
Advanced: What challenges arise in resolving crystallographic data for sulfanyl-containing ketones, and how can SHELX tools address these?
Methodological Answer:
Sulfanyl groups can introduce disorder due to rotational flexibility, complicating electron density maps. Strategies include:
- Low-temperature crystallography : To minimize thermal motion.
- Twinning refinement : For overlapping lattices (common in flexible molecules).
SHELX programs (e.g., SHELXL for refinement) enable robust handling of partial occupancy and anisotropic displacement parameters. ORTEP-3 provides graphical visualization to validate molecular geometry against experimental data .
Advanced: How should researchers approach contradictory bioactivity data across different assay conditions for this compound?
Methodological Answer:
- Control experiments : Verify assay conditions (pH, temperature, solvent) and cell line viability.
- Dose-response curves : Compare EC₅₀/IC₅₀ values under standardized protocols.
- Metabolite screening : Use LC-MS to identify degradation products that may interfere with assays.
Cross-referencing with structurally similar compounds (e.g., sulfonamide derivatives) can clarify whether contradictions arise from assay-specific artifacts .
Basic: What are the key considerations in designing a stability study for this compound under various storage conditions?
Methodological Answer:
- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) to simulate long-term storage.
- Light sensitivity : Use amber vials to assess photodegradation.
- Analytical endpoints : Monitor purity via HPLC and degradation products via MS. Stability-indicating methods should resolve parent and degradation peaks .
Advanced: What methodologies are recommended for investigating the reaction mechanism of sulfanyl group substitutions in this compound?
Methodological Answer:
- Kinetic isotope effects (KIE) : Replace sulfur with ³⁴S to track bond cleavage.
- Computational modeling : Use DFT to map transition states and energy barriers for substitution pathways.
- Trapping experiments : Identify intermediates with radical quenchers or nucleophiles.
Cross-validation with spectroscopic data (e.g., in situ IR) ensures mechanistic consistency .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed to optimize the pharmacological profile?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified sulfanyl, chlorophenyl, or biphenyl groups.
- In silico screening : Use molecular docking to predict binding affinities to targets (e.g., kinases, GPCRs).
- Biological assays : Prioritize analogs with improved logD (lipophilicity) and reduced cytotoxicity.
SAR-driven optimization should balance steric and electronic effects, guided by crystallographic and DFT data .
Basic: What computational models are suitable for predicting the logP and solubility of this compound?
Methodological Answer:
- Quantitative structure-property relationship (QSPR) models : Use descriptors like molar volume and polar surface area.
- DFT-derived parameters : Solvation free energy from COSMO-RS simulations.
- Group contribution methods : Estimate logP using fragment-based approaches (e.g., Crippen’s method).
Experimental validation via shake-flask or HPLC methods is critical for calibration .
Advanced: What strategies mitigate racemization risks during asymmetric synthesis of chiral derivatives of this compound?
Methodological Answer:
- Chiral auxiliaries : Use Evans oxazolidinones or pseudoephedrine to control stereochemistry.
- Low-temperature reactions : Minimize thermal racemization during enolate formation.
- Chiral chromatography : Monitor enantiomeric excess (ee) using chiral HPLC columns.
Dynamic kinetic resolution (DKR) with enantioselective catalysts (e.g., Ru-BINAP) can further suppress racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
